1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine
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Overview
Description
1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo and phthalazine ring system, making it an interesting subject for various scientific studies. Its unique structural properties have garnered attention in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditionsSubsequent steps may involve the formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, followed by cyclization catalyzed by gold and finally cyclization by sodium hydride .
Chemical Reactions Analysis
1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrazine monohydrate, sodium borohydride, and various catalysts like gold. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, leading to desired biological effects. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors .
Comparison with Similar Compounds
1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFR and have shown potent activities against FGFR1, 2, and 3.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory activities.
The uniqueness of this compound lies in its specific structural features and its ability to interact with particular molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
92234-34-9 |
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Molecular Formula |
C23H17N3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-methyl-5,8-diphenylpyrrolo[3,2-g]phthalazine |
InChI |
InChI=1S/C23H17N3/c1-26-13-12-18-14-19-20(15-21(18)26)23(17-10-6-3-7-11-17)25-24-22(19)16-8-4-2-5-9-16/h2-15H,1H3 |
InChI Key |
NFVSUHWRSHJBIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC3=C(C=C21)C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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